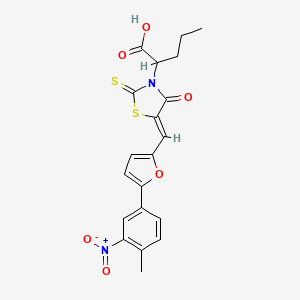

![molecular formula C24H19ClFN3O B2866533 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-97-5](/img/structure/B2866533.png)

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

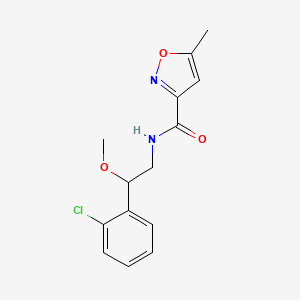

The compound “4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and structural features. It includes a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is fused to a benzene ring through a nitrogen atom and includes a benzyl group with a chlorine atom . The molecule also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). Finally, it has a phenyl group with a fluorine atom .

Molecular Structure Analysis

The benzimidazole group of the molecule is a bicyclic heteroaromatic ring, which means it contains atoms other than carbon in its rings (in this case, nitrogen) and has a conjugated system of alternating single and double bonds . The pyrrolidinone group is a five-membered ring containing a carbonyl (C=O) and a nitrogen .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, bind to metals, and participate in various organic reactions . The reactivity of this specific compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally solid at room temperature and have high melting points . They are also usually soluble in common organic solvents .Scientific Research Applications

Antitumor Activity

This compound has been synthesized and its structure characterized by various spectroscopic methods. It has shown promising antitumor activity, particularly in human hepatoma cells (SMMC7721) and human melanoma cells (A375), with IC50 values indicating its potential effectiveness .

SHP2 Enzyme Inhibition

Molecular docking studies suggest favorable interactions between the compound and SHP2 protein, which is significant because SHP2 is involved in cellular signal transduction. The inhibition rate of the SHP2 enzyme by this compound was reported at 12.40% at a concentration of 10 μM .

Density Functional Theory (DFT) Analysis

The compound’s structure has been optimized using DFT, which is crucial for understanding its electronic properties and reactivity. This theoretical approach helps predict how the compound might interact with other molecules, which is essential for drug design .

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR, has been utilized to assign characteristic absorption bands to the compound. This analysis is important for identifying functional groups and understanding molecular vibrations that could affect its reactivity .

Antiviral Activity

While not directly related to the exact compound , derivatives of indole, which share structural similarities, have demonstrated significant antiviral activities. This suggests that the compound could be modified to enhance its antiviral properties .

Antimicrobial Properties

Again, related indole derivatives have shown antimicrobial properties. By extension, the compound could potentially be engineered to serve as an antimicrobial agent, given its structural framework .

Antitubercular Agents

Compounds with similar structural motifs have been reported to exhibit antitubercular activities. This indicates that with further research, the compound could be developed into a potent antitubercular agent .

Pharmacological Scaffold

The compound’s heterocyclic core structure makes it a valuable scaffold for pharmaceutical synthesis. Heterocyclic compounds like this one are often used as bioactive scaffolds due to their wide range of biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULCVWPOCGYWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)

![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)

![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)

![1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione](/img/structure/B2866472.png)